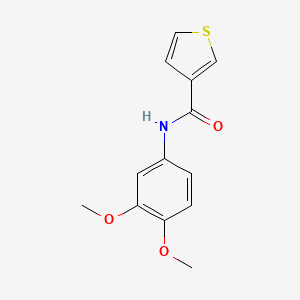

N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound consists of a thiophene ring substituted with a carboxamide group and a 3,4-dimethoxyphenyl moiety. Its molecular structure imparts distinct chemical properties that make it suitable for various applications in chemistry, biology, medicine, and industry.

作用機序

Target of Action

N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide is a compound that has been found to inhibit the activity of CLK1 and DYRK1A kinases . These kinases are part of the Ser/Thr kinases family, which plays a crucial role in the regulation of various cellular processes . They are involved in major diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases .

Mode of Action

The compound interacts with its targets, CLK1 and DYRK1A kinases, by binding to them and inhibiting their activity . This interaction results in changes in the cellular processes regulated by these kinases

Biochemical Pathways

The biochemical pathways affected by this compound are those regulated by CLK1 and DYRK1A kinases . These pathways are involved in various cellular processes, including cell division, signal transduction, and protein synthesis . The inhibition of these kinases disrupts these processes, leading to downstream effects that can include cell death, reduced proliferation, and altered cellular function .

Pharmacokinetics

The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the thiophene core. These properties are crucial for the compound’s pharmacokinetics and pharmacodynamics.

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its inhibition of CLK1 and DYRK1A kinases . This can lead to a variety of effects, depending on the specific cellular context. For example, in cancer cells, this could result in reduced proliferation or induced cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other molecules in the cellular environment, the pH and temperature of the environment, and the presence of metabolic enzymes

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide typically involves the following steps:

Thiophene-3-carboxylic acid: is first activated using reagents such as thionyl chloride to form thiophene-3-carbonyl chloride.

3,4-Dimethoxyaniline: is then reacted with the activated thiophene-3-carbonyl chloride in the presence of a base such as triethylamine to form the desired amide bond.

The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature range of 0°C to room temperature.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields.

化学反応の分析

Types of Reactions: N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form thiophene-3,4-dicarboxylic acid derivatives.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, or other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Nitric acid, bromine, or other electrophilic reagents.

Major Products Formed:

Oxidation: Thiophene-3,4-dicarboxylic acid derivatives.

Reduction: N-(3,4-dimethoxyphenyl)thiophene-3-carboxamine.

Substitution: this compound derivatives with nitro or halogen substituents.

科学的研究の応用

N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide has found applications in various fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research has explored its use as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

Industry: It is used in the production of advanced materials and as a precursor for various chemical processes.

類似化合物との比較

N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide is unique due to its combination of the thiophene ring and the 3,4-dimethoxyphenyl group. Similar compounds include:

Thiophene-3-carboxamide derivatives: These compounds lack the dimethoxyphenyl group and have different biological activities.

3,4-Dimethoxyphenyl derivatives: These compounds may have different heterocyclic rings or functional groups, leading to varied properties and applications.

生物活性

N-(3,4-Dimethoxyphenyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its promising biological activities, particularly in anticancer research. This article reviews the compound's biological activity, focusing on its anticancer properties, molecular interactions, and potential therapeutic applications.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating notable cytotoxic effects.

1.1 Cytotoxicity Studies

In vitro studies have shown that this compound exhibits significant cytotoxicity against hepatocellular carcinoma (HepG2) and colon carcinoma (HCT-116) cell lines. The half-maximal inhibitory concentration (IC50) values were determined using MTT assays, revealing that the compound has an IC50 value comparable to established anticancer agents:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 7.66 |

| Harmine | HepG2 | 2.40 |

| CA-4 | HepG2 | 5.46 |

The data indicates that while this compound has substantial activity, it may not surpass all existing treatments but shows promise as a lead compound for further development .

The mechanism through which this compound exerts its anticancer effects involves interaction with tubulin, similar to the action of colchicine and CA-4. Molecular docking studies have revealed that the compound binds effectively to the colchicine-binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase .

2. Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between this compound and target proteins involved in cancer progression.

2.1 Binding Affinity

The binding affinity of the compound has been assessed through computational methods:

| Compound | Target Protein | Binding Affinity (ΔG) |

|---|---|---|

| This compound | EGFR TK | -10.8 kcal/mol |

| Harmine | EGFR TK | -9.0 kcal/mol |

These results indicate that this compound has a strong affinity for EGFR tyrosine kinase (TK), suggesting its potential as a targeted therapy in cancers driven by EGFR mutations .

3. Case Studies and Research Findings

Several studies have documented the biological activity of thiophene derivatives, including this compound:

3.1 Comparative Studies

In comparative studies with other thiophene derivatives:

- Compounds with similar structures exhibited varying degrees of cytotoxicity.

- The presence of electron-donating groups like methoxy significantly enhanced the anticancer activity compared to their halogenated counterparts.

3.2 Clinical Relevance

The findings from these studies underscore the relevance of this compound in developing novel anticancer therapies. Its ability to induce apoptosis in cancer cells while sparing normal cells presents a significant advantage in cancer treatment paradigms .

特性

IUPAC Name |

N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-16-11-4-3-10(7-12(11)17-2)14-13(15)9-5-6-18-8-9/h3-8H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFZRRSHKTWVEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CSC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。